CC-671 CC-671 CC-671 is a dual inhibitor of the spindle assembly checkpoint kinase Mps1/TTK and Cdc2-like kinase (Clk2; IC50s = 5 and 3 nM, respectively). It is selective for Mps1/TTK and Clk2 over a panel of 255 kinases at 3 μM, but does inhibit DYRK3, DYRK1A, PHKG, DYRK1B, and Clk1 (IC50s = 99, 104, 136, 157, and 300 nM, respectively). CC-671 selectively inhibits the growth of Cal-51 triple negative breast cancer (TNBC) cells over BT-474 luminal breast cancer cells (IC50s = 60 and 6,970 nM, respectively). In vivo, CC-671 (20 mg/kg) reduces tumor volume in a Cal-51 mouse xenograft model.
CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CLK2.
Brand Name: Vulcanchem
CAS No.: 1618658-88-0
VCID: VC0522908
InChI: InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34)
SMILES: CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6
Molecular Formula: C28H28N6O4
Molecular Weight: 512.57

CC-671

CAS No.: 1618658-88-0

Cat. No.: VC0522908

Molecular Formula: C28H28N6O4

Molecular Weight: 512.57

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CC-671 - 1618658-88-0

Specification

Description CC-671 is a dual inhibitor of the spindle assembly checkpoint kinase Mps1/TTK and Cdc2-like kinase (Clk2; IC50s = 5 and 3 nM, respectively). It is selective for Mps1/TTK and Clk2 over a panel of 255 kinases at 3 μM, but does inhibit DYRK3, DYRK1A, PHKG, DYRK1B, and Clk1 (IC50s = 99, 104, 136, 157, and 300 nM, respectively). CC-671 selectively inhibits the growth of Cal-51 triple negative breast cancer (TNBC) cells over BT-474 luminal breast cancer cells (IC50s = 60 and 6,970 nM, respectively). In vivo, CC-671 (20 mg/kg) reduces tumor volume in a Cal-51 mouse xenograft model.
CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CLK2.
CAS No. 1618658-88-0
Molecular Formula C28H28N6O4
Molecular Weight 512.57
IUPAC Name 4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34)
Standard InChI Key CWJLAVRXVFHDSJ-UHFFFAOYSA-N
SMILES CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator